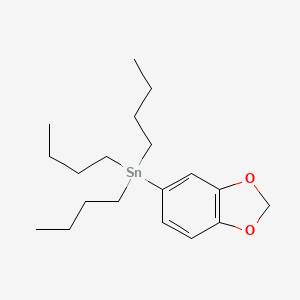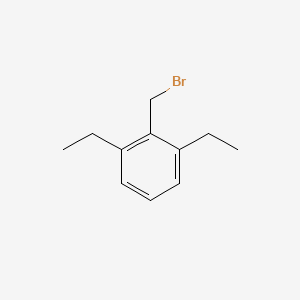
2-(Bromomethyl)-1,3-diethylbenzene
概要
説明
2-(Bromomethyl)-1,3-diethylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and two ethyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,3-diethylbenzene typically involves the bromination of 1,3-diethylbenzene. This can be achieved by reacting 1,3-diethylbenzene with bromine in the presence of a radical initiator or under UV light to facilitate the substitution of a hydrogen atom with a bromine atom at the methyl position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of bromine in a solvent such as carbon tetrachloride or dichloromethane, along with a radical initiator, can optimize the yield and purity of the product .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-1,3-diethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed:
科学的研究の応用
2-(Bromomethyl)-1,3-diethylbenzene has several applications in scientific research:
作用機序
The mechanism of action of 2-(Bromomethyl)-1,3-diethylbenzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
類似化合物との比較
- 1-Bromo-2,4-diethylbenzene
- 2-Bromo-1,3-dimethylbenzene
- 2-(Chloromethyl)-1,3-diethylbenzene
Comparison: 2-(Bromomethyl)-1,3-diethylbenzene is unique due to the presence of both ethyl groups and a bromomethyl group, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and applications due to the specific positioning of its substituents .
特性
IUPAC Name |
2-(bromomethyl)-1,3-diethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUQGCXGNUIXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298174 | |
| Record name | 2-(Bromomethyl)-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247022-13-4 | |
| Record name | 2-(Bromomethyl)-1,3-diethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247022-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-hydroxy-3-[(2-methylphenyl)(phenyl)methoxy]propyl}-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B1651159.png)
![Benzenemethanamine, N-[1-(2-propenyl)cyclohexyl]-](/img/structure/B1651160.png)
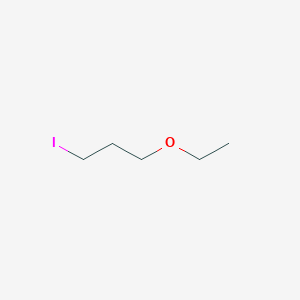
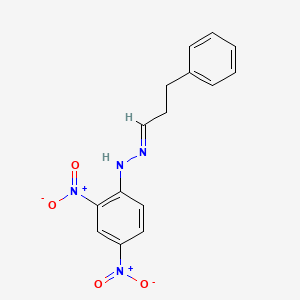
![N-[1-(4-methoxyphenyl)ethyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B1651164.png)

![N-(4-ethoxyphenyl)-5-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazole-3-sulfonamide](/img/structure/B1651166.png)
![1-[(3-Methylphenoxy)acetyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine](/img/structure/B1651167.png)
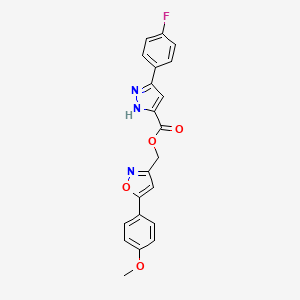
![ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B1651169.png)
![3-(2-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B1651170.png)
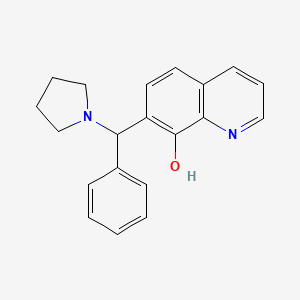
![2-[(S)-1-Aminopropyl]phenol](/img/structure/B1651172.png)
